Quinoxyfen

Overview

Description

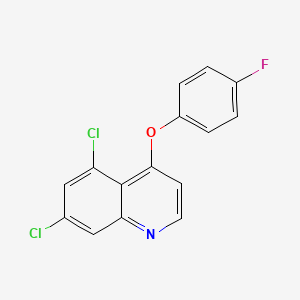

Quinoxyfen is a fungicide primarily used to protect crops from powdery mildew diseases. It is known for its effectiveness in controlling powdery mildew on a variety of crops, including grapes, cereals, and vegetables . The compound is characterized by its chemical structure, which includes a quinoline ring substituted with chlorine and fluorophenyl groups .

Mechanism of Action

Target of Action

Quinoxyfen is a fungicide primarily used to protect against powdery mildew diseases on a variety of crops . The primary targets of this compound are the G-proteins in the fungal cells . G-proteins play a crucial role in signal transduction pathways, which are essential for the normal functioning and survival of the fungal cells .

Mode of Action

This compound disrupts signal transduction by targeting G-proteins . This disruption prevents the normal functioning of the fungal cells, leading to their death . Additionally, studies have shown that this compound increases the levels of several kinases and slows their degradation, which is required for appressorium hook formation . It also interferes with the signaling events performed by the Ras G-protein .

Biochemical Pathways

It is known that the compound interferes with the signal transduction pathways in fungal cells by targeting g-proteins . This interference disrupts the normal functioning of the cells, leading to their death .

Pharmacokinetics

It is known that this compound has a high persistence in the environment . It is also known to have a high potential for particle-bound transport , indicating that it may have a significant impact on bioavailability.

Result of Action

The primary result of this compound’s action is the death of fungal cells, particularly those causing powdery mildew diseases . By disrupting signal transduction and interfering with the normal functioning of these cells, this compound effectively controls the spread of these diseases in a variety of crops .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its persistence in the environment and potential for particle-bound transport suggest that it may be affected by factors such as soil composition, temperature, and moisture levels . .

Biochemical Analysis

Biochemical Properties

Quinoxyfen interacts with various enzymes and proteins in biochemical reactions. It is known to be highly persistent in soil and water, and also fulfills the very bioaccumulative criteria in fish .

Cellular Effects

It is known to have low toxicity to humans but may be considered a highly persistent substance in soil and water .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoxyfen is synthesized through a multi-step process involving the reaction of 5,7-dichloro-4-quinoline with 4-fluorophenol . The reaction typically occurs under controlled conditions, including specific temperatures and the use of catalysts to facilitate the process . The final product is purified to achieve a high level of purity, often exceeding 97% .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield . The process includes rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinoxyfen undergoes various chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, particularly involving the chlorine and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce this compound oxide, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Quinoxyfen has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Quinoxyfen is often compared with other fungicides, such as:

Fludioxonil: Another fungicide used to control fungal diseases in crops.

Fenpiclonil: Similar in its mode of action and used for similar applications.

Ipflufenoquin: A newer fungicide with a similar chemical structure and application.

Uniqueness

This compound stands out due to its specific activity against powdery mildew and its unique chemical structure, which includes both chlorine and fluorophenyl groups . This combination provides it with distinct properties that make it highly effective in controlling fungal infections .

Biological Activity

Quinoxyfen, a synthetic fungicide belonging to the quinoline class, is primarily used in agriculture to control various fungal pathogens. Its chemical structure is characterized by the presence of a 5,7-dichloro-4-(p-fluorophenoxy)quinoline moiety, which contributes to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolism, and ecological impacts based on diverse research findings.

This compound acts as a fungicide primarily targeting the signal transduction pathways in fungi. It disrupts the normal physiological processes of fungal cells, particularly in pathogens such as Blumeria graminis, which causes powdery mildew in barley. Research indicates that this compound interferes with the synthesis of sterols in fungal membranes, leading to impaired cell function and eventual cell death .

Key Findings:

- This compound inhibits the growth of various fungal species by affecting their membrane integrity.

- It is effective against resistant strains due to its unique mode of action compared to traditional fungicides.

Metabolism and Toxicology

The metabolism of this compound has been extensively studied in various animal models. In a series of dietary studies involving rats and dogs, this compound was shown to be rapidly metabolized, with significant urinary excretion of metabolites observed . The primary metabolites identified include 5,7-dichloro-4-hydroxyquinoline (DCHQ) and several other radiolabeled peaks indicating complex metabolic pathways.

Table 1: Metabolic Profile of this compound

| Metabolite | Retention Time | Percentage Excretion |

|---|---|---|

| Q11 | 13-33% | 24-65% |

| Q8 | 13-24% | Variable |

| Q9 | 9-24% | Variable |

| Q12 | 10-18% | Variable |

| Q13 | 6-15% | Variable |

The above data illustrates the complexity of this compound metabolism, emphasizing the need for further studies to understand its implications for human health and environmental safety.

Ecotoxicological Impact

This compound's impact on non-target organisms has raised concerns regarding its ecological safety. Studies have shown that it can affect aquatic life, particularly through bioaccumulation in species such as mussels. The bioconcentration factors (BCFs) for this compound were found to vary significantly with environmental conditions and exposure levels .

Case Study: Aquatic Organisms

In an investigation assessing the effects of this compound on mussels, biomarkers indicating oxidative stress were observed at environmentally relevant concentrations. This suggests that even low levels of this compound can have detrimental effects on aquatic ecosystems .

Properties

IUPAC Name |

5,7-dichloro-4-(4-fluorophenoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPIRSINYZBGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034881 | |

| Record name | Quinoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

> 199 °F (>93 °C) (Closed cup) /Quintec Fungicide/ | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone 116, dichloromethane 589, ethyl acetate 179, methanol 21.5, n-octanol 37.9, toluene 272, hexane 9.64, xylene 200 (all in g/L, 20 °C), In water, 0.128 (pH 5); 0.047 (pH 7); 0.036 (pH 9) (all in g/L, 20 °C), In water, 116 ug/L at 20 °C (pH 6.45) | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.56 | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.50X10-7 mm Hg at 25 °C | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from heptane, Off-white solid | |

CAS No. |

124495-18-7 | |

| Record name | Quinoxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124495-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxyfen [ISO:BSI:ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124495187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-4-(4-fluorophenoxy)quinoline; quinoxyfen (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPC78J1VCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

105-106 °C, MP: 100-106 °C /Technical/ | |

| Record name | Quinoxyfen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.